5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide
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Overview
Description
5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzamide structure, with a methoxy group at the 2-position and a chlorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide typically involves the reaction of 3-chlorobenzenesulfonamide with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzamide.
Reduction: Formation of 5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in research to understand the interactions between sulfonamide compounds and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action, used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic, often used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.
Uniqueness
5-[(3-Chlorophenyl)sulfamoyl]-2-methoxybenzamide is unique due to the presence of the methoxy group at the 2-position, which can influence its pharmacokinetic properties and enhance its binding affinity to specific biological targets. Additionally, the chlorophenyl group provides increased lipophilicity, which can improve the compound’s ability to penetrate cell membranes and reach intracellular targets.
Properties
IUPAC Name |
5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-6-5-11(8-12(13)14(16)18)22(19,20)17-10-4-2-3-9(15)7-10/h2-8,17H,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYTDCXVRZLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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